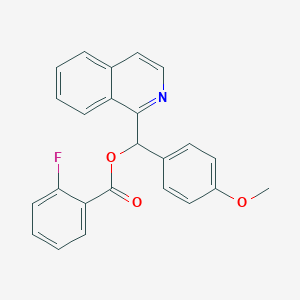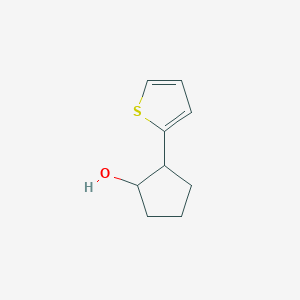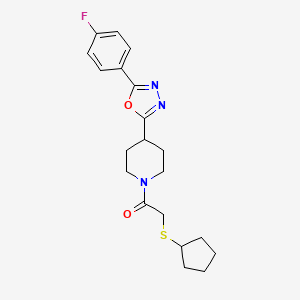![molecular formula C20H20N4O2 B2587240 7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 839680-02-3](/img/structure/B2587240.png)
7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where a phenylpiperazine derivative is introduced to the core structure.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenated reagents under basic or acidic conditions, depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: It has potential as an inhibitor for enzymes involved in critical biological pathways.
Receptor Binding: The compound can bind to specific receptors, making it useful in studying receptor-ligand interactions.
Medicine:
Drug Development: It is being investigated for its potential to treat diseases such as cancer, due to its ability to interfere with cellular pathways.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological target, but common pathways include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparación Con Compuestos Similares
- 7-Methyl-4-oxo-2-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 7-Methyl-4-oxo-2-(4-ethylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
Comparison:
- Structural Differences: The primary differences lie in the substituents on the piperazine ring. These variations can significantly affect the compound’s biological activity and chemical reactivity.
- Biological Activity: The presence of different substituents can enhance or reduce the compound’s ability to interact with specific biological targets, making each derivative unique in its potential applications.
This detailed overview provides a comprehensive understanding of 7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-7-8-18-21-19(17(14-25)20(26)24(18)13-15)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWBZFMOWAOPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)

![N-(2,5-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2587160.png)

![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)


![4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2587172.png)
![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)
![2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2587175.png)


![5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2587179.png)
